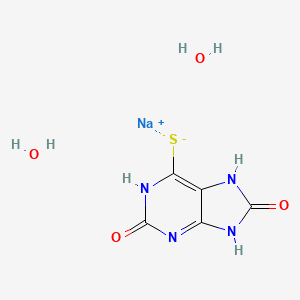

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に一般的に使用されています。

準備方法

合成経路と反応条件

6-メルカプトプリンナトリウム;2,8-ジオキソ-7,9-ジヒドロ-1H-プリン-6-チオラート;二水和物の合成には、1H-プリン-2,8(3H,6H)-ジオン、7,9-ジヒドロ-6-チオキソ-と水酸化ナトリウムの反応が含まれます。この反応は通常、水性媒体中で行われ、生成物は二水和物として得られます。反応条件には、約25℃の温度を維持し、溶液のpHをわずかにアルカリ性に保つことが含まれます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、工業グレードの試薬と機器の使用が含まれます。反応は大規模な反応器で行われ、生成物は結晶化と濾過技術によって精製されます .

化学反応の分析

反応の種類

6-メルカプトプリンナトリウム;2,8-ジオキソ-7,9-ジヒドロ-1H-プリン-6-チオラート;二水和物は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、酸化されてジスルフィド誘導体になる可能性があります。

還元: 還元反応はこの化合物を対応するチオール型に変換できます。

置換: この化合物は、チオラート基が他の求核剤によって置換される求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

置換: ハロアルカンやアシルクロリドなどの求核剤は、置換反応で使用されます。

生成された主な生成物

酸化: ジスルフィド誘導体。

還元: チオール誘導体。

置換: さまざまな置換プリン誘導体。

科学研究アプリケーション

6-メルカプトプリンナトリウム;2,8-ジオキソ-7,9-ジヒドロ-1H-プリン-6-チオラート;二水和物は、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Used in the treatment of respiratory diseases such as asthma and COPD.

Industry: Employed in the production of pharmaceuticals and as an additive in various industrial processes .

作用機序

6-メルカプトプリンナトリウム;2,8-ジオキソ-7,9-ジヒドロ-1H-プリン-6-チオラート;二水和物の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、抗酸化剤として作用し、活性酸素種(ROS)を捕捉し、細胞を酸化ストレスから保護します。また、炎症や免疫応答に関与するさまざまなシグナル伝達経路を調節します .

類似の化合物との比較

類似の化合物

尿酸: 7,9-ジヒドロ-1H-プリン-2,6,8(3H)-トリオン。

テオフィリン: 1,3-ジメチルキサンチン。

カフェイン: 1,3,7-トリメチルキサンチン。

独自性

6-メルカプトプリンナトリウム;2,8-ジオキソ-7,9-ジヒドロ-1H-プリン-6-チオラート;二水和物は、その特定のチオラート基によりユニークであり、他のプリン誘導体とは異なる化学反応性と生物活性を付与します。抗酸化剤として作用し、シグナル伝達経路を調節する能力は、研究と治療の両方のアプリケーションにおいて貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Uric Acid: 7,9-dihydro-1H-purine-2,6,8(3H)-trione.

Theophylline: 1,3-dimethylxanthine.

Caffeine: 1,3,7-trimethylxanthine.

Uniqueness

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate is unique due to its specific thiolate group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. Its ability to act as an antioxidant and modulate signaling pathways makes it a valuable compound in both research and therapeutic applications .

特性

分子式 |

C5H7N4NaO4S |

|---|---|

分子量 |

242.19 g/mol |

IUPAC名 |

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate |

InChI |

InChI=1S/C5H4N4O2S.Na.2H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |

InChIキー |

GSPDKTYWCCHDHC-UHFFFAOYSA-M |

正規SMILES |

C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)

![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)

![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)

![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)